molecular formula C10H7F2NO B6189009 4-(3,5-difluorophenyl)-4-oxobutanenitrile CAS No. 1519562-47-0

4-(3,5-difluorophenyl)-4-oxobutanenitrile

Cat. No. B6189009
CAS RN: 1519562-47-0
M. Wt: 195.2
InChI Key:
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Description

4-(3,5-difluorophenyl)-4-oxobutanenitrile, also known as 4-(3,5-difluorophenyl)-4-oxobut-2-enenitrile and 4-oxo-4-(3,5-difluorophenyl)butanenitrile, is an organic compound that belongs to the class of nitriles. It is a colorless solid that is soluble in organic solvents and is used as a reagent in organic synthesis. It has a variety of applications in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals.

Scientific Research Applications

4-(3,5-difluorophenyl)-4-oxobutanenitrile(3,5-difluorophenyl)-4-(3,5-difluorophenyl)-4-oxobutanenitrileoxobutanenitrile has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of several pharmaceuticals, such as the anti-inflammatory drug naproxen and the anti-cancer drug irinotecan. It has also been used in the synthesis of agrochemicals, such as the herbicide isoxaben and the insecticide imidacloprid. In addition, it has been used in the synthesis of fine chemicals, such as the fluorescent dye fluorescein.

Mechanism of Action

The mechanism of action of 4-(3,5-difluorophenyl)-4-oxobutanenitrile(3,5-difluorophenyl)-4-(3,5-difluorophenyl)-4-oxobutanenitrileoxobutanenitrile is not fully understood. It is believed to act as a nucleophile in organic reactions, forming a covalent bond with an electrophilic species. This covalent bond can then be broken to form a new product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound(3,5-difluorophenyl)-4-(3,5-difluorophenyl)-4-oxobutanenitrileoxobutanenitrile have not been extensively studied. It is known to be relatively non-toxic and has low bioaccumulation potential. However, it is not known if it has any other biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

4-(3,5-difluorophenyl)-4-oxobutanenitrile(3,5-difluorophenyl)-4-(3,5-difluorophenyl)-4-oxobutanenitrileoxobutanenitrile has several advantages when used in laboratory experiments. It is relatively non-toxic, has low bioaccumulation potential, and is soluble in organic solvents. In addition, it is relatively inexpensive and readily available. However, it has several limitations. It is sensitive to light and air and can be difficult to purify.

Future Directions

There are several potential future directions for research on 4-(3,5-difluorophenyl)-4-oxobutanenitrile(3,5-difluorophenyl)-4-(3,5-difluorophenyl)-4-oxobutanenitrileoxobutanenitrile. These include further studies on its biochemical and physiological effects, as well as research on its use in the synthesis of other pharmaceuticals, agrochemicals, and fine chemicals. In addition, further research could be conducted on its mechanism of action and its use as a reagent in organic synthesis. Finally, research could be conducted on methods to purify the compound and improve its stability.

Synthesis Methods

4-(3,5-difluorophenyl)-4-oxobutanenitrile(3,5-difluorophenyl)-4-(3,5-difluorophenyl)-4-oxobutanenitrileoxobutanenitrile can be synthesized by the reaction of 4-(3,5-difluorophenyl)-4-oxobutanenitrilebromo-3,5-difluorobenzaldehyde with potassium cyanide in the presence of a base such as sodium hydroxide. The reaction produces a mixture of this compound(3,5-difluorophenyl)-4-(3,5-difluorophenyl)-4-oxobutanenitrileoxobutanenitrile and this compound(3,5-difluorophenyl)-4-(3,5-difluorophenyl)-4-oxobutanenitrileoxobutanenitrile hydrochloride. The nitrile can be isolated by the addition of aqueous sodium sulfite and extraction with ethyl acetate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3,5-difluorophenyl)-4-oxobutanenitrile involves the reaction of 3,5-difluorobenzaldehyde with ethyl cyanoacetate, followed by hydrolysis and decarboxylation of the resulting intermediate.", "Starting Materials": [ "3,5-difluorobenzaldehyde", "ethyl cyanoacetate", "sodium hydroxide", "water", "acid" ], "Reaction": [ "Step 1: Mix 3,5-difluorobenzaldehyde and ethyl cyanoacetate in a solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of acid to the mixture and heat under reflux for several hours to form the intermediate 4-(3,5-difluorophenyl)-3-butene-2-one.", "Step 3: Cool the mixture and add a solution of sodium hydroxide in water to hydrolyze the nitrile group to a carboxylic acid.", "Step 4: Acidify the mixture to protonate the carboxylic acid and drive the decarboxylation reaction to form the final product, 4-(3,5-difluorophenyl)-4-oxobutanenitrile.", "Step 5: Isolate and purify the product by recrystallization or chromatography." ] }

CAS RN

1519562-47-0

Molecular Formula

C10H7F2NO

Molecular Weight

195.2

Purity

95

Origin of Product

United States

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